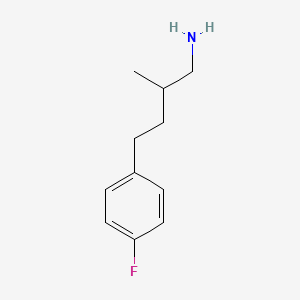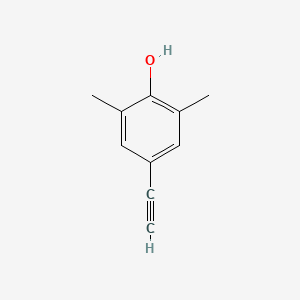
4-Ethynyl-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,6-dimethylphenol is an organic compound with the molecular formula C10H10O It is a phenolic compound characterized by the presence of an ethynyl group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with an ethynylating agent. One common method is the reaction of 2,6-dimethylphenol with acetylene in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
4-Ethynyl-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
4-Ethynylphenol: Lacks the methyl groups, which can influence its physical and chemical properties.
2,6-Dimethyl-4-methoxyphenol: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
4-Ethynyl-2,6-dimethylphenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
374067-81-9 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-ethynyl-2,6-dimethylphenol |
InChI |
InChI=1S/C10H10O/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6,11H,2-3H3 |
InChI Key |
YELAAEXFTUBGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


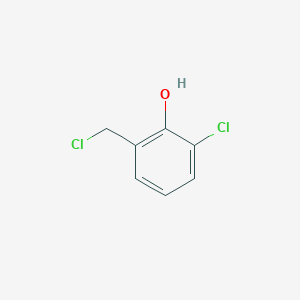

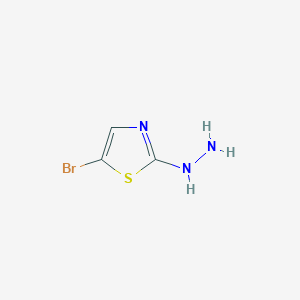
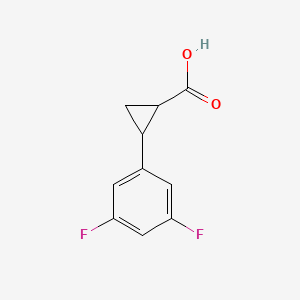
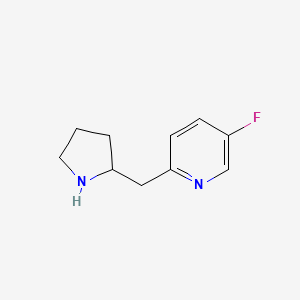

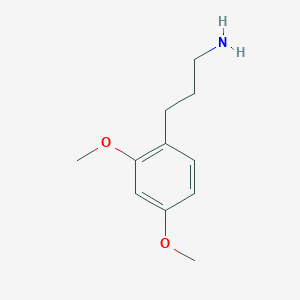
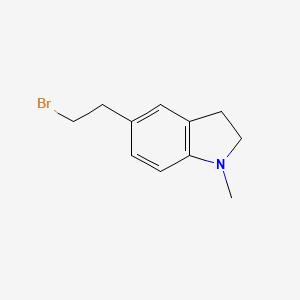




![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
